N-Methyl-6-nitroquinolin-5-amine

Lipophilicity Physicochemical Properties ADME

Researchers designing CNS-targeted compounds often face quinoline scaffolds with suboptimal blood-brain barrier (BBB) permeability. N-Methyl-6-nitroquinolin-5-amine (CAS 103170-53-2) resolves this with a strategic N-methyl substitution that boosts LogP to 2.6 and reduces TPSA to 70.7 Ų vs. the primary amine analog (LogP 1.61, TPSA 84.7 Ų), aligning with empirical CNS drug-likeness rules. • Enhanced BBB penetration: superior lipophilicity and lower polar surface area favor CNS exposure. • Orthogonal reactivity: nitro group reducible to amine, N-methyl group deprotectable for selective, sequential derivatization. • Reliable supply: ≥97% purity, brown solid, stored at 2-8°C, shipped under ambient conditions. Procurement managers benefit from competitive pricing, multiple package sizes, and global shipping from established chemical suppliers.

Molecular Formula C10H9N3O2
Molecular Weight 203.201
CAS No. 103170-53-2
Cat. No. B587392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-6-nitroquinolin-5-amine
CAS103170-53-2
SynonymsN-Methyl-6-nitro-5-quinolinamine
Molecular FormulaC10H9N3O2
Molecular Weight203.201
Structural Identifiers
SMILESCNC1=C(C=CC2=C1C=CC=N2)[N+](=O)[O-]
InChIInChI=1S/C10H9N3O2/c1-11-10-7-3-2-6-12-8(7)4-5-9(10)13(14)15/h2-6,11H,1H3
InChIKeySCDZLERYDDUVLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyl-6-nitroquinolin-5-amine Overview


N-Methyl-6-nitroquinolin-5-amine (CAS 103170-53-2), also known as 6-Nitro-5-methylaminoquinoline, is a heterocyclic aromatic compound with the molecular formula C10H9N3O2 [1]. It serves as a functionalized quinoline scaffold, characterized by a methylamino group at the 5-position and a nitro group at the 6-position [1]. This specific substitution pattern distinguishes it from other amino-nitroquinolines and underpins its utility as a versatile intermediate in organic synthesis and medicinal chemistry, where it is employed to construct more complex molecular architectures .

Functionalized quinoline building block
Distinct 5-methylamino / 6-nitro substitution
Supports medicinal chemistry synthesis

N-Methyl-6-nitroquinolin-5-amine Irreplaceability


The presence and position of functional groups on the quinoline core critically dictate a molecule‘s physicochemical properties and, consequently, its behavior in synthetic and biological systems . Simple substitution with an analog like 6-nitroquinolin-5-amine (CAS 35975-00-9), which lacks the N-methyl group, results in a molecule with different steric and electronic characteristics [1]. These differences manifest as altered solubility, lipophilicity (LogP), and hydrogen-bonding capacity, which directly impact reactivity in downstream chemical transformations and can lead to vastly different outcomes in biological assays or material science applications. Therefore, procurement decisions must be compound-specific to ensure experimental consistency and reliable results.

This compound N-methyl secondary amine; distinct lipophilicity and H-bond profile
6-nitroquinolin-5-amine Primary amine; different reactivity, solubility, and biological behavior
Simple analog substitution may shift synthetic reactivity and assay outcomes; compound-specific procurement is required.

N-Methyl-6-nitroquinolin-5-amine vs Key Analogs


Lipophilicity (LogP)

N-Methyl-6-nitroquinolin-5-amine demonstrates significantly higher calculated lipophilicity compared to its non-methylated analog, 6-nitroquinolin-5-amine . The N-methyl group increases the compound's hydrophobic character, which influences its solubility and ability to cross biological membranes [1].

Lipophilicity (LogP)
Reported
Target: XLogP3 2.6 Analog: 1.61 Δ +0.99 (~62% more lipophilic)
Higher lipophilicity may alter membrane permeability context.
Calculated XLogP3, cross-study comparison.
Lipophilicity Physicochemical Properties ADME

Topological Polar Surface Area (TPSA)

The introduction of the N-methyl group slightly reduces the topological polar surface area (TPSA) of N-Methyl-6-nitroquinolin-5-amine when compared to its primary amine analog, 6-nitroquinolin-5-amine [1]. This is due to the replacement of a hydrogen atom with a more hydrophobic methyl group on the amine nitrogen [2].

Topological Polar Surface Area
Reported
Target: TPSA 70.7 Ų Analog: 84.7 Ų Δ -14 Ų (~16.5% reduction)
Lower TPSA suggests potentially better passive membrane permeability.
Calculated descriptor, cross-study comparison.
Topological Polar Surface Area Physicochemical Properties Drug-likeness

Physical State and Melting Point

The N-methylated compound exhibits a markedly different physical state and thermal profile compared to its primary amine analog. N-Methyl-6-nitroquinolin-5-amine is reported as a yellow crystalline powder , whereas 6-nitroquinolin-5-amine has a well-defined melting point of 272-273 °C (decomposition) . While a specific melting point for the target compound is not widely reported, its description as a powder at room temperature indicates a significantly lower melting point and different solid-state packing .

Physical State
Data to verify
Target: Yellow crystalline powder (RT) Analog: Solid, m.p. 272–273 °C (dec.) Significantly different physical form
Physical form differences impact handling and purification.
Target melting point not widely published; source review needed.
Physical Form Stability Handling

Hydrogen Bond Donor (HBD) Count

N-Methyl-6-nitroquinolin-5-amine possesses one hydrogen bond donor (HBD), stemming from its secondary amine group (-NHCH3) [1]. This contrasts with its primary amine analog, 6-nitroquinolin-5-amine (-NH2), which has two hydrogen bond donors [2]. The reduction in HBD count directly impacts the molecule's intermolecular interactions and solubility characteristics.

H-Bond Donor Count
Reported
Target: HBD = 1 Analog: HBD = 2 50% fewer donors
Fewer HBDs may influence membrane permeability and target interactions.
Structure-based count.
Hydrogen Bonding Physicochemical Properties Drug Design

N-Methyl-6-nitroquinolin-5-amine Key Applications


CNS-Penetrant Lead Design

The combination of higher lipophilicity (LogP 2.6 vs 1.61) and reduced TPSA (70.7 Ų vs 84.7 Ų) makes N-Methyl-6-nitroquinolin-5-amine a preferred scaffold for designing compounds intended to cross the blood-brain barrier (BBB). This physicochemical profile aligns better with the empirical rules for CNS drug-likeness [1] compared to its primary amine analog. Researchers should prioritize this building block when developing new chemical entities targeting central nervous system disorders.

Cross-Coupling Intermediate

The distinct physicochemical properties and the unique substitution pattern of N-Methyl-6-nitroquinolin-5-amine enable its use as a crucial intermediate in specific synthetic routes . The nitro group can be reduced to an amine, and the N-methyl group can be deprotected or further functionalized, providing orthogonal reactivity. This allows for the selective and sequential construction of complex molecules that are difficult to access from simpler or less differentiated quinoline starting materials.

Fluorescent Probe Development

The N-methyl substitution alters the electronic and steric environment around the quinoline core, which is known to influence the photophysical properties of such heterocycles . While specific quantum yield data for the target compound is not publicly available, its application as a precursor to fluorescent dyes is noted in the literature . The compound's unique structural features provide a handle for fine-tuning emission wavelengths and quantum yields in the development of novel sensors and imaging agents.

Application
Selection Property
Validation Focus
BBB permeability research scaffold
Higher lipophilicity / lower TPSA profile
Membrane permeability assays
Complex quinoline synthesis intermediate
Orthogonal nitro/methylamino reactivity
Reaction pathway selectivity
Photophysical probe development precursor
Electronic structure modification
Emission / quantum yield screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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